GRI977143 is a non-lipid, drug-like compound identified through virtual screening as a specific agonist for the lysophosphatidic acid receptor 2 (LPA2) subtype. [, ] This compound exhibits antiapoptotic properties and acts as a radioprotector. [] GRI977143 plays a crucial role in scientific research by allowing researchers to investigate the specific roles of the LPA2 receptor in various cellular processes.
The synthesis of 2-((3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid involves several key steps:
The molecular structure of 2-((3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid can be described using its IUPAC name and structural formula:
The chemical reactions involving 2-((3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid primarily focus on its interaction with biological targets, particularly the LPA2 receptor. As an agonist, it engages in receptor-mediated signaling pathways that influence cellular responses such as apoptosis and cell survival:
The mechanism of action for 2-((3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid involves:
The physical and chemical properties of 2-((3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid include:
These properties are critical for determining its suitability for various experimental and therapeutic applications .
The scientific applications of 2-((3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid are diverse:
2-((3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid (designated GRI977143) is a nonlipid, drug-like agonist selectively targeting the lysophosphatidic acid receptor subtype 2 (LPA₂). Discovered through virtual screening of the Genome Research Institute chemical library, GRI977143 binds LPA₂ with an EC₅₀ of ~3.3 μM but exhibits no significant activity at other LPA receptors (LPA₁, LPA₃, LPA₄, LPA₅, GPR87, or P2Y10) [3] [8]. This specificity was validated using transformed cell lines expressing individual LPA receptors. For example, GRI977143 activated extracellular signal-regulated kinase (ERK) only in LPA₂-transduced mouse embryonic fibroblasts (MEFs), not in vector-control or LPA₁-expressing cells [8].
Table 1: Selectivity Profile of GRI977143 Across LPA Receptor Subtypes
LPA Receptor Subtype | Activity of GRI977143 | Assay System |
---|---|---|
LPA₂ | Agonist (EC₅₀ = 3.3 μM) | TGFα-shedding assay, ERK phosphorylation |
LPA₁ | Inactive | Calcium mobilization, ERK phosphorylation |
LPA₃ | Antagonist (weak) | Inhibition of LPA-mediated signaling |
LPA₄/LPA₅/GPR87/P2Y10 | Inactive | Multiple GPCR screening assays |
GRI977143 mimics lysophosphatidic acid (LPA) in activating key prosurvival cascades:
GRI977143 mitigates radiation-induced apoptosis by disrupting the proapoptotic Siva-1/Bcl-XL complex. LPA₂ activation recruits the adaptor protein Siva-1 (a p53/E2F1-target gene) to its C-terminal C311xxC314 motif. This interaction diverts Siva-1 from binding Bcl-XL—an antiapoptotic guardian of mitochondrial integrity [3]. Consequently, Bcl-XL remains available to inhibit Bax/Bak oligomerization, preventing cytochrome c release and caspase-9 activation [3] [5]. In vitro, GRI977143 reduces caspase-9 activity by >60% in irradiated intestinal crypt cells [3].
A pivotal mechanism of GRI977143 involves assembling a ternary signaling complex comprising:
The LPA₂–Siva-1 complex undergoes polyubiquitination and degradation via the 26S proteasome. GRI977143 promotes this process, reducing cellular Siva-1 levels by >50% within 4 hours [3]. This degradation is blocked by proteasomal inhibitors (e.g., MG132), confirming the pathway’s dependence on ubiquitin-proteasome machinery [3] [5].
Table 2: Effects of GRI977143 on Apoptotic Markers in Radiation Injury Models
Apoptotic Marker | Change Induced by GRI977143 | Biological Impact |
---|---|---|
Caspase-9 activation | ↓ 60–70% | Reduced intrinsic apoptosis initiation |
PARP-1 cleavage | ↓ 80% | Attenuated DNA repair breakdown |
Siva-1 protein levels | ↓ 50% (proteasomal degradation) | Preserved Bcl-XL function |
γ-H2AX foci (DNA damage) | ↓ 40% | Enhanced DNA damage repair |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7